molecular formula C9H15N3O2S B4239255 1-(1H-imidazol-1-ylsulfonyl)azepane

1-(1H-imidazol-1-ylsulfonyl)azepane

Cat. No. B4239255
M. Wt: 229.30 g/mol
InChI Key: CSCQJZBMJYPXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-imidazol-1-ylsulfonyl)azepane is a chemical compound that has been widely researched in recent years due to its potential applications in various fields. It is a heterocyclic compound that contains both an imidazole and an azepane ring, making it a unique and versatile molecule. In

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-ylsulfonyl)azepane is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. For example, it has been shown to inhibit the growth of bacteria by targeting the cell wall synthesis pathway, and it has also been shown to inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-imidazol-1-ylsulfonyl)azepane vary depending on the target organism and the specific application. In general, it has been shown to have antimicrobial, antifungal, and antiviral activity, as well as catalytic activity in various organic reactions. However, it may also have toxic effects on certain organisms at high concentrations, and further research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1H-imidazol-1-ylsulfonyl)azepane in lab experiments is its versatility and unique chemical structure, which allows it to be used in a variety of applications. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation is that it may have toxic effects on certain organisms at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 1-(1H-imidazol-1-ylsulfonyl)azepane. One area of interest is the development of new drugs based on its antimicrobial, antifungal, and antiviral activity. Another area of interest is the use of 1-(1H-imidazol-1-ylsulfonyl)azepane as a ligand for new catalytic systems, which can enable the development of new organic reactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of 1-(1H-imidazol-1-ylsulfonyl)azepane, as well as its potential applications in materials science.

Scientific Research Applications

1-(1H-imidazol-1-ylsulfonyl)azepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, it has been shown to have antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new drugs. In catalysis, it has been used as a ligand for transition metal complexes, which can catalyze a variety of organic reactions. In materials science, it has been used to synthesize new polymers and materials with unique properties.

properties

IUPAC Name

1-imidazol-1-ylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c13-15(14,12-8-5-10-9-12)11-6-3-1-2-4-7-11/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCQJZBMJYPXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Imidazol-1-ylsulfonylazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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